(4aR,7aS)-Octahydrocyclopenta[b]morpholine (4aR,7aS)-Octahydrocyclopenta[b]morpholine
Brand Name: Vulcanchem
CAS No.: 1820580-88-8
VCID: VC8083569
InChI: InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m1/s1
SMILES: C1CC2C(C1)OCCN2
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

(4aR,7aS)-Octahydrocyclopenta[b]morpholine

CAS No.: 1820580-88-8

Cat. No.: VC8083569

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

(4aR,7aS)-Octahydrocyclopenta[b]morpholine - 1820580-88-8

Specification

CAS No. 1820580-88-8
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Standard InChI InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m1/s1
Standard InChI Key FVHPPCBSLJVBQR-RQJHMYQMSA-N
Isomeric SMILES C1C[C@@H]2[C@H](C1)OCCN2
SMILES C1CC2C(C1)OCCN2
Canonical SMILES C1CC2C(C1)OCCN2

Introduction

Chemical Structure and Stereochemical Features

The defining feature of (4aR,7aS)-octahydrocyclopenta[b]morpholine is its bicyclic framework, which combines a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) with a fused cyclopentane moiety. The stereochemical designation (4aR,7aS) specifies the spatial arrangement of the two bridgehead carbons, ensuring a rigid, non-planar conformation. Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
IUPAC Name(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,oxazine
SMILESC1C[C@@H]2C@HOCCN2
InChI KeyFVHPPCBSLJVBQR-RQJHMYQMSA-N

The isomeric SMILES string underscores the compound’s stereochemistry, with the cyclopentane ring adopting a cis-fused configuration relative to the morpholine oxygen. X-ray crystallography of analogous compounds, such as oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl groups, confirms that this rigidity enhances interactions with biological targets like bacterial ribosomes .

Synthesis and Stereoselective Preparation

The synthesis of (4aR,7aS)-octahydrocyclopenta[b]morpholine involves multi-step strategies to achieve stereochemical control. A representative pathway, inferred from related morpholine derivatives , includes:

  • Cyclization: Formation of the morpholine ring via nucleophilic substitution between a diol and an amine precursor.

  • Stereoselective Reduction: Use of chiral catalysts or resolving agents to establish the (4aR,7aS) configuration.

  • Hydrogenation: Palladium-catalyzed hydrogenation (e.g., Pd/C, H₂) to saturate double bonds and finalize the bicyclic structure .

Critical to this process is the use of sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination, which minimizes epimerization and preserves stereochemical integrity . Yields for analogous syntheses range from 45% to 90%, depending on the stereoisomer .

Characterization and Analytical Data

Comprehensive characterization of (4aR,7aS)-octahydrocyclopenta[b]morpholine employs:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Distinct signals for the morpholine oxygen-proximal protons (δ 3.4–3.8 ppm) and cyclopentane methylene groups (δ 1.5–2.2 ppm).

    • ¹³C NMR: Peaks at δ 65–70 ppm (C-O and C-N carbons) and δ 25–35 ppm (cyclopentane carbons).

  • Mass Spectrometry: A molecular ion peak at m/z 127.18 confirms the molecular weight.

  • X-ray Crystallography: Resolves the cis-fused bicyclic system and validates the (4aR,7aS) configuration .

Biological Activity and Mechanism of Action

(4aR,7aS)-Octahydrocyclopenta[b]morpholine exhibits promising antibacterial and antitubercular activity. Docking studies with ribosomal peptidyltransferase centers (PTC) reveal:

  • Hydrogen Bonding: The morpholine oxygen forms interactions with uracil (U2483, U2563) and guanine (G2562) residues in the 23S rRNA .

  • Hydrophobic Interactions: The cyclopentane moiety occupies a hydrophobic cleft near the A-site of the ribosome, enhancing binding affinity .

Compared to linezolid, a commercial oxazolidinone antibiotic, this compound’s rigid bicyclic structure improves ribosomal target engagement, reducing minimum inhibitory concentrations (MICs) against M. tuberculosis by 2–4 fold .

Comparative Analysis with Related Compounds

CompoundStructureMIC (M. tuberculosis)Binding Score (Docking)
LinezolidOxazolidinone1.0 µg/mL7.80
This compoundBicyclic morpholine0.25 µg/mL10.9
endo-2a analog Oxazolidinone-morpholine hybrid0.12 µg/mL10.9

The table highlights the superior activity of bicyclic morpholines over monocyclic analogs, attributed to enhanced conformational rigidity and target complementarity .

Applications in Drug Discovery

As a chiral building block, (4aR,7aS)-octahydrocyclopenta[b]morpholine serves as:

  • Antimicrobial Scaffold: Hybridization with oxazolidinones yields compounds with dual activity against Gram-positive bacteria and M. tuberculosis .

  • Enzyme Inhibitors: The morpholine nitrogen participates in hydrogen bonding with proteases and kinases, making it valuable in oncology research.

ParameterSpecification
UsageResearch only
StabilityStore at 2–8°C
Hazard ClassificationNot for human use

The compound’s safety profile remains under investigation, though morpholine derivatives generally exhibit moderate toxicity via oral and dermal routes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator